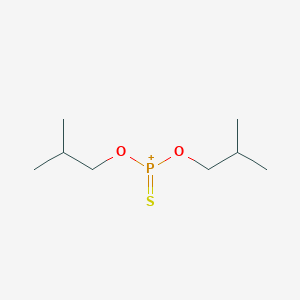
Bis(2-methylpropoxy)(sulfanylidene)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropoxy)(sulfanylidene)phosphanium is a chemical compound with the molecular formula C12H25O4PS2 It is known for its unique structure, which includes both phosphanyl and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropoxy)(sulfanylidene)phosphanium typically involves the reaction of appropriate phosphine precursors with sulfur-containing reagents. One common method involves the reaction of bis(2-methylpropoxy)phosphine with elemental sulfur under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropoxy)(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The phosphanyl group can participate in substitution reactions, where ligands attached to phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halides or other nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Bis(2-methylpropoxy)(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bis(2-methylpropoxy)(sulfanylidene)phosphanium exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, altering the function of the target molecules. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylpropyl)(sulfanylidene)phosphanium
- Bis(2-methylpropoxy)(sulfanylidene)-λ⁵-phosphanyl
Uniqueness
Bis(2-methylpropoxy)(sulfanylidene)phosphanium is unique due to its specific combination of phosphanyl and sulfanylidene groups, which confer distinct reactivity and properties
Properties
CAS No. |
106345-68-0 |
|---|---|
Molecular Formula |
C8H18O2PS+ |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
bis(2-methylpropoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C8H18O2PS/c1-7(2)5-9-11(12)10-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 |
InChI Key |
YKCLAFYXRVNWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[P+](=S)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




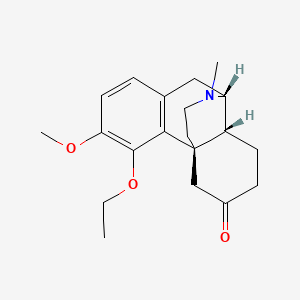
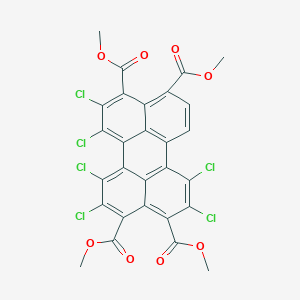
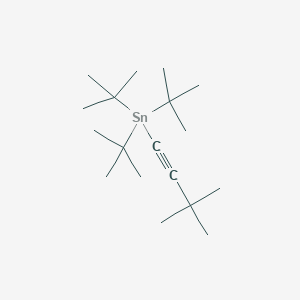

![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)




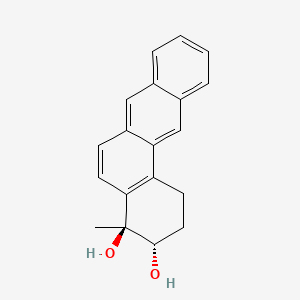

![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
